molecular formula C23H27ClN6O2 B12399687 Akt-IN-7

Akt-IN-7

Cat. No.: B12399687
M. Wt: 455.0 g/mol
InChI Key: TUBYVHRFVFOCTE-QZTJIDSGSA-N
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Description

Akt-IN-7 is a potent inhibitor of the serine/threonine kinase Akt, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. Dysregulation of the PI3K/Akt/mTOR pathway is commonly associated with cancer, making this compound a valuable compound for cancer research .

Preparation Methods

Akt-IN-7 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One of the synthetic routes involves the preparation of fused tetracyclic derivatives. The process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route while ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Akt-IN-7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions involve replacing specific atoms or groups in the compound with other atoms or groups to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Akt-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Akt-IN-7 exerts its effects by inhibiting the activity of the Akt kinase. The compound binds to the active site of Akt, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis. The molecular targets of this compound include the Akt kinase itself and various downstream effectors involved in cell survival and growth .

Comparison with Similar Compounds

Akt-IN-7 is one of several Akt inhibitors used in research. Similar compounds include:

Compared to these compounds, this compound is unique in its specific structure and binding properties, which may offer distinct advantages in certain research contexts. Its potency and selectivity make it a valuable tool for studying the PI3K/Akt/mTOR pathway and developing new therapeutic strategies .

Properties

Molecular Formula

C23H27ClN6O2

Molecular Weight

455.0 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[(7R)-9-oxa-2,5,12,14,16-pentazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),10,13(17),14-tetraen-5-yl]-3-(propan-2-ylamino)propan-1-one

InChI

InChI=1S/C23H27ClN6O2/c1-14(2)25-9-18(15-3-5-16(24)6-4-15)23(31)29-7-8-30-17(11-29)12-32-19-10-26-21-20(19)22(30)28-13-27-21/h3-6,10,13-14,17-18,25H,7-9,11-12H2,1-2H3,(H,26,27,28)/t17-,18-/m1/s1

InChI Key

TUBYVHRFVFOCTE-QZTJIDSGSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)N2CCN3[C@H](C2)COC4=CNC5=C4C3=NC=N5

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)N2CCN3C(C2)COC4=CNC5=C4C3=NC=N5

Origin of Product

United States

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